
2-(But-2-yn-1-yloxy)-5-fluoropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-(But-2-yn-1-yloxy)-5-fluoropyrimidine” would likely involve a pyrimidine ring with a fluorine atom at the 5-position and a but-2-yn-1-yloxy group at the 2-position .Chemical Reactions Analysis
The chemical reactions of “2-(But-2-yn-1-yloxy)-5-fluoropyrimidine” would likely be influenced by the reactive sites on the molecule, which include the fluorine atom and the but-2-yn-1-yloxy group .Applications De Recherche Scientifique
Fluoropyrimidine Therapy Individualization
Fluoropyrimidines, including derivatives of 5-fluorouracil, are commonly prescribed anticancer drugs. The toxicity induced by these drugs can be severe, often due to genetic polymorphisms in the enzyme dihydropyrimidine dehydrogenase (DPD), which metabolizes fluoropyrimidines. Studies have shown that individualizing fluoropyrimidine therapy based on genotyping for DPD polymorphisms, such as DPYD*2A, significantly reduces the risk of severe toxicity without compromising the efficacy of the treatment. This personalized approach has been demonstrated to improve patient safety and is considered a potential standard of care in fluoropyrimidine-based treatments (Henricks et al., 2018).
Pharmacogenetics in Treatment Safety
The implementation of pharmacogenetic testing before initiating fluoropyrimidine therapy can identify patients at risk of severe toxicity due to DPD deficiency. By adjusting doses based on DPYD genotype, clinicians can significantly mitigate the risk of life-threatening side effects. This approach is supported by guidelines from the Clinical Pharmacogenetics Implementation Consortium, which recommend dosing adjustments for patients with certain DPYD variants to enhance the safety profile of fluoropyrimidine therapy (Amstutz et al., 2018).
Enhancing Anticancer Drug Efficacy
Research on fluoropyrimidine derivatives focuses on improving their antitumor activity while minimizing toxicity. S-1, a novel oral fluoropyrimidine derivative, has shown promise in treating various cancers with lower gastrointestinal toxicity compared to other formulations. S-1 combines tegafur, a prodrug of 5-fluorouracil, with two modulators that enhance its antitumor effect and reduce side effects. This development represents a significant step forward in oral chemotherapy, offering a more convenient and potentially safer option for patients with solid tumors (Chhetri et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-(But-2-yn-1-yloxy)-5-fluoropyrimidine Similar compounds have been known to target theDisintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 plays a crucial role in the shedding of cell surface proteins, and its inhibition can affect various cellular processes.
Mode of Action
The exact mode of action of 2-(But-2-yn-1-yloxy)-5-fluoropyrimidine Based on the known targets of similar compounds, it can be hypothesized that this compound may interact with its target protein, potentially inhibiting its function and leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 2-(But-2-yn-1-yloxy)-5-fluoropyrimidine Given the potential target of this compound, it could be involved in the regulation of protein shedding and related signaling pathways .
Result of Action
The molecular and cellular effects of 2-(But-2-yn-1-yloxy)-5-fluoropyrimidine Based on the potential target of this compound, it could lead to changes in protein shedding and related cellular processes .
Propriétés
IUPAC Name |
2-but-2-ynoxy-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-2-3-4-12-8-10-5-7(9)6-11-8/h5-6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBBNIPGSQJLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=C(C=N1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2600295.png)



![4-[(3-chloro-2-methylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2600300.png)
![5-[(3-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2600301.png)
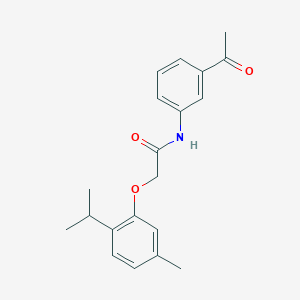
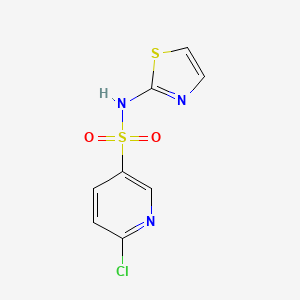
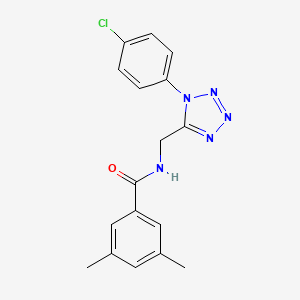
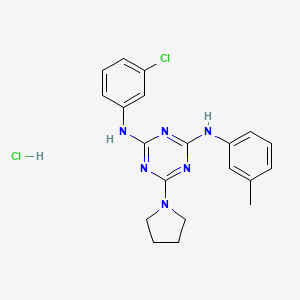
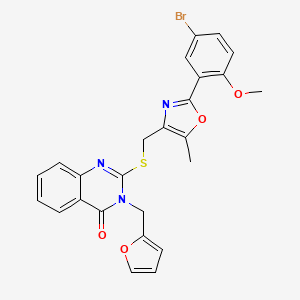
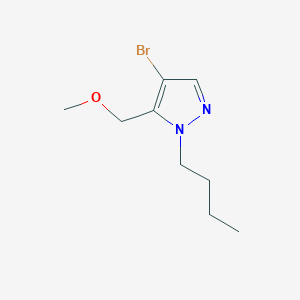
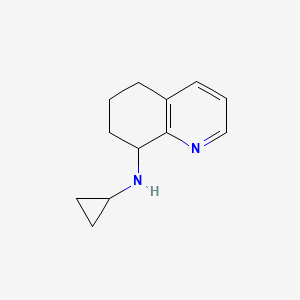
![6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2600316.png)